REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:17]=[CH:16][C:8]2SC3C=CC=[CH:12][C:11]=3[C:7]=2[CH:6]=1)(=O)C.[OH-:18].[K+].Cl.[OH2:21]>C(O)C>[N:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH2:16][C:17]([OH:21])=[O:18])=[CH:11][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
103.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC2=C(SC3=C2C=CC=C3)C=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |